molecular formula C13H21NO2 B13493761 Tert-butyl 4-ethynylazepane-1-carboxylate

Tert-butyl 4-ethynylazepane-1-carboxylate

Cat. No.: B13493761
M. Wt: 223.31 g/mol
InChI Key: ZIXRFVCNWBRKIF-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynylazepane-1-carboxylate: is a chemical compound with a unique structure that includes a tert-butyl group, an ethynyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethynylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and ethynylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-ethynylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the azepane ring could produce saturated azepane derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 4-ethynylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its structure can be modified to create analogs with desired biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynylazepane-1-carboxylate involves its interaction with molecular targets in biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The azepane ring may interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-ethynylazepane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other azepane derivatives. This feature allows for specific chemical transformations that are not possible with similar compounds .

Properties

IUPAC Name

tert-butyl 4-ethynylazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-11-7-6-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRFVCNWBRKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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